![molecular formula C7H12ClNO B3034647 8-氮杂双环[3.2.1]辛烷-2-酮盐酸盐 CAS No. 2007921-32-4](/img/structure/B3034647.png)

8-氮杂双环[3.2.1]辛烷-2-酮盐酸盐

描述

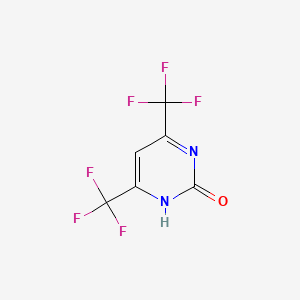

The 8-azabicyclo[3.2.1]octane scaffold is a central core in the family of tropane alkaloids, which are known for their diverse biological activities. The synthesis of this structure has been a focus for many research groups due to its significance in medicinal chemistry .

Synthesis Analysis

Research has been directed towards the stereoselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Approaches typically involve the enantioselective construction of an acyclic starting material that contains all the required stereochemical information for the stereocontrolled formation of the bicyclic scaffold . Additionally, a straightforward synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a proline analogue with a bicyclic structure, has been described using simple, high-yielding transformations .

Molecular Structure Analysis

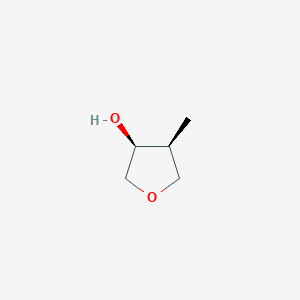

The molecular structure of compounds related to 8-azabicyclo[3.2.1]octan-2-one has been studied extensively. For instance, the crystal structure of ethyl-8-α-hydroxy-3-azabicyclo[3.2.1]octane-8-β-carboxylate has been determined by X-ray diffraction, revealing a chair-envelope conformation . Similarly, the absolute molecular configuration of a related compound was investigated by X-ray crystallography, showing intermolecular hydrogen bonds and a cis configuration of substituents .

Chemical Reactions Analysis

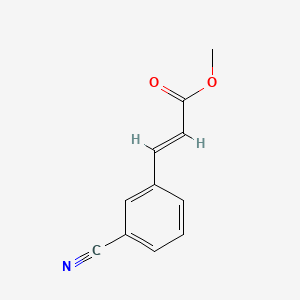

The 8-azabicyclo[3.2.1]octan-2-one framework has been utilized in various chemical reactions. Asymmetric 1,3-dipolar cycloadditions have been employed to prepare 8-azabicyclo[3.2.1]oct-3-en-2-ones with excellent diastereofacial selectivity . Furthermore, novel syntheses of 8-oxabicyclo[3.2.1]octan-2-one have been developed, which are useful for the preparation of cycloheptane annulated furans .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-azabicyclo[3.2.1]octan-2-one derivatives have been characterized by various spectroscopic methods. For example, a series of esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid were studied by IR, 1H, and 13C NMR spectroscopy . The compounds displayed a preferred conformation in solution, which was in agreement with the crystalline state findings. Additionally, the synthesis and structural and conformational study of some esters derived from (±) 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochlorides were conducted using NMR spectroscopy and X-ray diffraction .

科学研究应用

合成和化学性质

- 衍生物的合成:8-氮杂双环[3.2.1]辛烷-2-酮的衍生物已被合成,具有潜在的利胆或抗肿瘤活性。这些衍生物是通过将 8-氮杂双环[3.2.1]辛烷-2-酮与各种醛缩合得到的,产生游离碱或盐酸盐。一些表现出胆碱能活性 (Gutkowska、Baranowski 和 Herold,1989)。

- 对映选择性构筑:8-氮杂双环[3.2.1]辛烷骨架是合成具有多种生物活性的托烷生物碱的核心。各种方法都集中于该骨架的立体选择性构筑 (Rodríguez 等人,2021)。

结构和构象研究

- 源自 8-α-羟基-3-苯乙基-3-氮杂双环[3.2.1]辛烷-8-β-羧酸的酯:这些衍生物表现出优先的椅子-信封构象,这对于了解相关化合物的立体化学很重要 (Diez 等人,1991)。

- N-取代的 8-氮杂双环[3.2.1]辛烷-3-酮:这些化合物因其优先构象而受到研究,有助于了解其结构性质 (Arias、Gálvez、Izquierdo 和 Burgos,1986)。

催化和合成应用

- 催化应用:8-氮杂双环[3.2.1]辛烷-8-醇(一种同系物)已显示出作为醇氧化催化剂的功效,突出了相关结构的潜在催化应用 (Toda 等人,2023)。

- 合成 Tropidinyl 钛和锆配合物:该化合物已用于烯丙基配合物的合成,证明了其在有机金属化学中的用途 (Tamm、Kunst、Stadler 和 Herdtweck,2007)。

药理学研究

- 源自 8-甲基-8-氮杂双环[3.2.1]辛烷-3α-醇的氨基甲酸酯的药理学研究:这些研究探索了衍生物的潜在药理学应用,有助于我们了解它们的生物活性 (Iriepa 和 Bellanato,2011)。

其他应用

- 合成 Epibatidine 的结构类似物:展示了 8-氮杂双环[3.2.1]辛烷-2-酮在合成药理学上重要的化合物的类似物方面的多功能性 (Babkin 等人,2015)。

安全和危害

The safety information for 8-azabicyclo[3.2.1]octan-2-one hydrochloride includes hazard statements such as H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, not eating, drinking, or smoking when using this product, and always washing hands after handling the product .

作用机制

Target of Action

The primary targets of 8-Azabicyclo[32The compound’s structure is the central core of the family of tropane alkaloids , which are known to interact with various biological targets, including neurotransmitter receptors.

Mode of Action

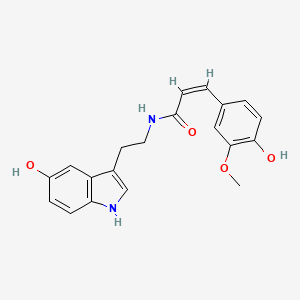

The exact mode of action of 8-Azabicyclo[3.2.1]octan-2-one hydrochloride is not well-documented. Given its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner. Tropane alkaloids typically act as competitive antagonists at post-synaptic muscarinic acetylcholine receptors .

Biochemical Pathways

The specific biochemical pathways affected by 8-Azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, particularly those involving neurotransmitters .

Result of Action

The molecular and cellular effects of 8-Azabicyclo[32Tropane alkaloids, which share a similar structure, are known to have a wide array of interesting biological activities .

属性

IUPAC Name |

8-azabicyclo[3.2.1]octan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c9-7-4-2-5-1-3-6(7)8-5;/h5-6,8H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHPWAVEPKCRRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)CCC1N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

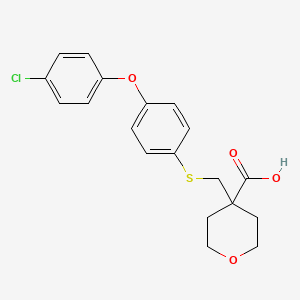

![8-(6-Hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B3034570.png)

![1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride](/img/structure/B3034574.png)

![4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-Hydroxytetrahydro-2h-Pyran-4-Carboxamide](/img/structure/B3034577.png)